molecular formula C3H7NO3S2 B2356410 Thietane-3-sulfinamide 1,1-dioxide CAS No. 2137896-67-2

Thietane-3-sulfinamide 1,1-dioxide

Cat. No.: B2356410
CAS No.: 2137896-67-2
M. Wt: 169.21
InChI Key: ZSVROFPXJOTFRT-UHFFFAOYSA-N
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Description

Thietane-3-sulfinamide 1,1-dioxide is a sulfur-containing heterocyclic compound characterized by a four-membered ring structure. This compound is notable for its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of both sulfinamide and dioxide functionalities within the thietane ring imparts distinct reactivity and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thietane-3-sulfinamide 1,1-dioxide typically involves the oxidation of thietane derivatives. One common method includes the reaction of thietane with hydrogen peroxide in the presence of a tungstate catalyst. The reaction is carried out at low temperatures (0-10°C) to ensure controlled oxidation and high yield . Another approach involves the use of sodium phenolates or thiophenolate to react with 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole, followed by oxidation with hydrogen peroxide .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of scalable oxidation processes, such as those involving hydrogen peroxide and tungstate catalysts, is preferred for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Thietane-3-sulfinamide 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of thietane-3-sulfinamide 1,1-dioxide, particularly its antidepressant effects, involves modulation of neurotransmitter systems. The compound has been shown to interact with serotonergic, noradrenergic, dopaminergic, and cholinergic neurotransmission pathways. It likely stimulates serotonergic 5HT1A-receptors and/or blocks 5HT2A/2C-receptors and α2-adrenergic receptors . This multifaceted interaction contributes to its observed pharmacological effects.

Comparison with Similar Compounds

Thietane-3-sulfinamide 1,1-dioxide can be compared with other thietane derivatives, such as:

Uniqueness: this compound stands out due to its specific combination of sulfinamide and dioxide functionalities, which confer unique reactivity and stability

Properties

IUPAC Name

1,1-dioxothietane-3-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3S2/c4-8(5)3-1-9(6,7)2-3/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVROFPXJOTFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)S(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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